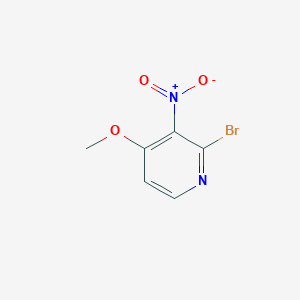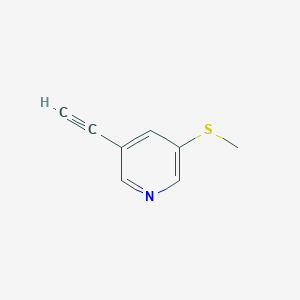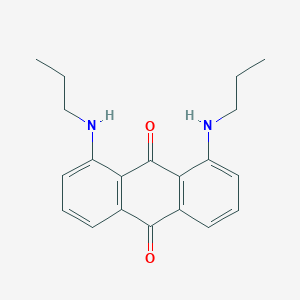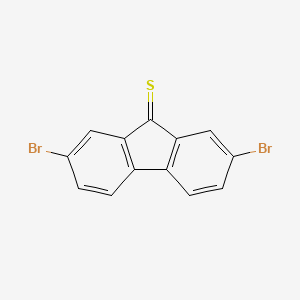![molecular formula C7H3IOS2 B13143442 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring fused with an iodine atom and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde typically involves the iodination of thieno[3,2-b]thiophene followed by formylation. One common method includes the use of N-iodosuccinimide (NIS) for the iodination step, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research has shown that thiophene derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices due to its excellent electronic properties .
Wirkmechanismus
The mechanism of action of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, which is essential for its function in devices like OLEDs and organic semiconductors .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]thiophene-2-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and electronic properties.
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different substitution reactions and electronic characteristics.
Thieno[3,4-b]thiophene derivatives:
Uniqueness: The presence of the iodine atom in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde makes it particularly unique. Iodine is a good leaving group, which facilitates various substitution reactions. Additionally, the iodine atom can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C7H3IOS2 |
|---|---|
Molekulargewicht |
294.1 g/mol |
IUPAC-Name |
5-iodothieno[3,2-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H3IOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H |
InChI-Schlüssel |
NBGMVFFAYHYVOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1SC(=C2)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)


![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)




![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)



![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)

